molecular formula C9H10BrClO B1523765 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene CAS No. 191092-37-2

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene

Cat. No.: B1523765
CAS No.: 191092-37-2
M. Wt: 249.53 g/mol
InChI Key: SMRVRTFXJQNAJK-UHFFFAOYSA-N
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Description

The compound “4-(1-Bromoethyl)-2-chloro-1-methoxybenzene” is a halogenated aromatic compound. These types of compounds are often used in organic synthesis and can be involved in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bromoethyl compounds can generally be synthesized through nucleophilic substitution reactions where an alkyl halide reacts with a nucleophile .


Chemical Reactions Analysis

Bromoethyl compounds can participate in various chemical reactions. For example, they can undergo elimination reactions to form alkenes in the presence of a strong base .

Scientific Research Applications

Environmental Significance

Bromochloromethoxybenzenes in the Marine Troposphere : Führer and Ballschmiter (1998) studied the concentrations of various halogenated methoxybenzenes, including bromochloromethoxybenzenes, in the marine troposphere of the Atlantic Ocean to elucidate their biogenic and anthropogenic origins. Their research indicates the environmental presence and distribution of such compounds, suggesting their mixed origins and the significance in understanding atmospheric chemistry and environmental pollution (Führer & Ballschmiter, 1998).

Organic Synthesis and Material Science

Sterically Protected Phosphorus Compounds : Yoshifuji, Kamijo, and Toyota (1993) demonstrated the use of sterically hindered bromobenzenes in the synthesis of low-coordinate phosphorus compounds. Their research provides insights into the application of halogenated methoxybenzenes in the preparation of complex organic molecules with potential applications in material science and organic chemistry (Yoshifuji, Kamijo, & Toyota, 1993).

Electrochemical Reduction Studies : McGuire and Peters (2016) investigated the electrochemical reduction of methoxychlor, a compound related to the chemical class of methoxybenzenes, showcasing the potential for environmental remediation and understanding the electrochemical behaviors of halogenated organic compounds (McGuire & Peters, 2016).

Halogen Bonding and Structural Analysis

Halogen Bonding in Halotriaroylbenzenes : Pigge, Vangala, and Swenson (2006) explored the structural determinants in 4-halotriaroylbenzenes, highlighting the significance of halogen bonding in the structural stability and design of halogenated compounds. This research underscores the importance of understanding halogen bonding in designing materials and molecules with specific properties (Pigge, Vangala, & Swenson, 2006).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, many brominated compounds are considered hazardous and can cause skin and eye irritation . Always handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

4-(1-bromoethyl)-2-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRVRTFXJQNAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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